N-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide
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Overview
Description
Reactants: Quinoxaline, isobutylamine
Conditions: Heating in the presence of a suitable catalyst (e.g., palladium on carbon)
Product: 3-(isobutylamino)quinoxaline
Step 3: Sulfonamide Formation
Reactants: 3-(isobutylamino)quinoxaline, 2,4-dimethylbenzenesulfonyl chloride
Conditions: Base (e.g., triethylamine) in an organic solvent (e.g., dichloromethane)
Product: N-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and more efficient purification techniques to ensure high yield and purity.
Mechanism of Action
Target of Action
Quinoxaline-containing sulfonamides, a class of compounds to which this molecule belongs, have been reported to exhibit a broad range of biomedical activities .
Mode of Action
The therapeutic potential and biomedical applications of quinoxalines have been enhanced by the incorporation of the sulfonamide group into their chemical framework . This suggests that the compound may interact with its targets through the quinoxaline and sulfonamide moieties, leading to changes in cellular processes.
Biochemical Pathways
Quinoxaline sulfonamide derivatives have been reported to exhibit a broad range of biomedical activities, such as diuretic, antibacterial, antifungal, neuropharmacological, antileishmanial, anti-inflammatory, anti-tumor, and anticancer action . This suggests that the compound may affect multiple biochemical pathways.
Result of Action
Given the broad range of biomedical activities associated with quinoxaline sulfonamide derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, which can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound such as glyoxal or diketones . The resulting quinoxaline is then subjected to further functionalization.
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Step 1: Synthesis of Quinoxaline Core
Reactants: o-Phenylenediamine, glyoxal
Conditions: Reflux in ethanol or acetic acid
Product: Quinoxaline
Chemical Reactions Analysis
Types of Reactions
N-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the quinoxaline ring or the sulfonamide group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium
Reduction: Lithium aluminum hydride in dry ether
Substitution: Halogenation using bromine or chlorination using thionyl chloride
Major Products
Oxidation: Quinoxaline N-oxides
Reduction: Reduced quinoxaline derivatives
Substitution: Halogenated quinoxaline derivatives
Scientific Research Applications
N-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials such as organic semiconductors and dyes.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound, known for its broad range of biological activities.
2,3-Dimethylquinoxaline: A simpler derivative with similar but less potent biological effects.
N-(2-Quinoxalinyl)benzenesulfonamide: Another sulfonamide derivative with comparable applications.
Uniqueness
N-(3-(isobutylamino)quinoxalin-2-yl)-2,4-dimethylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isobutylamino group and the dimethylbenzenesulfonamide moiety enhances its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,4-dimethyl-N-[3-(2-methylpropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2S/c1-13(2)12-21-19-20(23-17-8-6-5-7-16(17)22-19)24-27(25,26)18-10-9-14(3)11-15(18)4/h5-11,13H,12H2,1-4H3,(H,21,22)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTMHRITGUYBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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